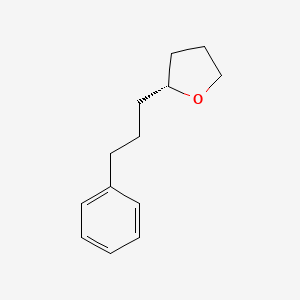

Furan, tetrahydro-2-(3-phenylpropyl)-, (2R)-

Description

Introduction to Furan, Tetrahydro-2-(3-Phenylpropyl)-, (2R)-

Systematic Nomenclature and Synonym Identification

The compound’s systematic IUPAC name, 2-[(3-phenylpropyl)oxolan-2-yl]-(2R)-tetrahydrofuran , reflects its bicyclic ether structure and absolute configuration at the chiral center (C2). The (2R) designation specifies the spatial arrangement of substituents around this carbon, critical for its stereochemical identity.

Table 1: Synonyms and Identifiers

The compound is cataloged under multiple aliases, including 2-(3-Phenylpropyl)tetrahydrofuran and α-(3-Phenylpropyl)tetrahydrofuran , reflecting its structural features across regulatory and industrial databases. Its FEMA designation (No. 2898) suggests historical use in flavor or fragrance applications, though specific functional roles fall outside this analysis’s scope.

Historical Context of Discovery and Initial Characterization

Initial synthetic routes for racemic 2-(3-phenylpropyl)tetrahydrofuran were reported in the late 20th century, with stereoselective methodologies emerging in the 2010s. Early synthesis involved catalytic hydrogenation of β-[2-(5-phenylfuryl)]-propionic acid butyl ester using copper chromite under high-pressure conditions, yielding the diol intermediate 7-phenylheptan-1,4-diol. Subsequent cyclization via aluminum oxide-mediated dehydration produced the tetrahydrofuran core.

Advancements in asymmetric catalysis enabled enantioselective synthesis of the (2R)-isomer. A 2019 study demonstrated a nickel(II) bromide-catalyzed coupling of tetrahydrofuran with 1-bromo-3-phenylpropane, achieving a 92% yield under UV irradiation. Characterization relied on chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy , with optical rotation ([α]D) confirming enantiopurity.

Position Within Organic Compound Classification Systems

Furan, tetrahydro-2-(3-phenylpropyl)-, (2R)-, occupies a unique niche in organic classification:

- Heterocyclic Compounds : As a tetrahydrofuran derivative, it belongs to oxygen-containing heterocycles, specifically saturated furans (oxolanes).

- Chiral Molecules : The (2R) configuration classifies it as a stereoisomer with non-superimposable mirror images, critical for its physicochemical behavior.

- Aromatic Ethers : The 3-phenylpropyl group introduces aromaticity via the benzene ring, categorizing it as an alkyl aryl ether derivative .

Table 2: Structural Classification Hierarchy

| Category | Subcategory | Features |

|---|---|---|

| Heterocycles | Oxygen-containing | Tetrahydrofuran ring |

| Ethers | Alkyl-aryl ethers | Phenylpropyl substituent |

| Stereoisomers | Enantiomers | (2R) configuration |

The compound’s bifunctional nature (ether + aromatic) enables participation in reactions typical of both classes, such as ring-opening polymerizations and electrophilic aromatic substitutions . Its classification informs applications in polymer chemistry and synthetic intermediates, though detailed applications are excluded per scope limitations.

Properties

CAS No. |

528840-73-5 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

(2R)-2-(3-phenylpropyl)oxolane |

InChI |

InChI=1S/C13H18O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,6-7,13H,4-5,8-11H2/t13-/m1/s1 |

InChI Key |

PBXKRPSGIACPQF-CYBMUJFWSA-N |

Isomeric SMILES |

C1C[C@H](OC1)CCCC2=CC=CC=C2 |

Canonical SMILES |

C1CC(OC1)CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Phenylpropyl)tetrahydrofuran can be achieved through several methods. One common approach involves the photochemical ring expansion of oxetane derivatives. This method is efficient and can be performed under mild conditions, making it suitable for large-scale synthesis . Another method involves the use of oxygen and sulfur ylides, which facilitate the ring expansion of oxetane and thietane heterocycles .

Industrial Production Methods

Industrial production of ®-2-(3-Phenylpropyl)tetrahydrofuran typically involves the use of homogeneous RAFT radical polymerization. This method allows for the preparation of poly(stearyl methacrylate) homopolymers, which can be employed as macro-chain transfer agents in non-polar RAFT dispersion formulations .

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Phenylpropyl)tetrahydrofuran undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-2-(3-Phenylpropyl)tetrahydrofuran, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

®-2-(3-Phenylpropyl)tetrahydrofuran has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.

Industry: The compound is used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(3-Phenylpropyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Tetrahydrofuran Family

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Effects : The 3-phenylpropyl group in the target compound introduces aromaticity and bulk, increasing molecular weight (190.28 g/mol) compared to simpler analogs like tetrahydro-2-propylfuran (116.18 g/mol) . This enhances lipophilicity, impacting solubility and volatility.

Receptor Activity

Evidence from TRPA1 and TRPV1 receptor studies highlights distinct biological activity:

- TRPA1 Activity : The compound exhibits ~65% activation, outperforming benzoin (70%) but with comparable efficacy .

- TRPV1 Activity : It shows ~80% activation, significantly higher than benzoin (60%), suggesting stronger agonistic effects on this receptor .

- Comparison with 3-(Acetylmercapto)hexyl acetate : The latter has lower activity (~40–50%), underscoring the importance of the phenylpropyl group in receptor binding .

Environmental and Toxicological Profiles

- Ecotoxicity: The compound has moderate toxicity to water fleas (EC₅₀ = 6.3 mg/L) , contrasting with tetrahydrofurfuryl bromide, which is highly toxic (LD₅₀ = 180 mg/kg, intravenous in mice) .

- Safety : Unlike brominated analogs, the phenylpropyl derivative lacks acute toxicity warnings, making it safer for flavoring applications .

NMR and Spectroscopic Differences

- NMR Shifts: Evidence indicates anomalous chemical shifts for α-carbons in the tetrahydrofuran ring, likely due to electron-withdrawing effects of the phenylpropyl group . This contrasts with unsubstituted tetrahydrofurans, where α-carbons typically resonate at higher ppm values .

Biological Activity

Furan, tetrahydro-2-(3-phenylpropyl)-, (2R)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Furan derivatives are known for their diverse biological activities. The specific compound in focus, tetrahydro-2-(3-phenylpropyl)-, (2R)-, features a tetrahydrofuran ring with a phenylpropyl substituent, which may influence its interaction with biological targets.

Biological Activity Overview

1. Antimicrobial Activity:

Research indicates that tetrahydrofuran derivatives exhibit antimicrobial properties. The compound is being investigated for its efficacy against various bacterial strains and fungi, which could lead to the development of new antimicrobial agents.

2. Anticancer Potential:

The compound has shown promise in preliminary studies as an anticancer agent. Its structure allows it to interact with cellular pathways involved in cancer progression. Studies have indicated that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells .

3. Mechanism of Action:

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various signaling pathways, leading to therapeutic effects such as reduced inflammation and enhanced cellular apoptosis in cancer cells .

Case Studies

-

Anticancer Activity:

A study conducted on the effects of tetrahydro-2-(3-phenylpropyl)- on HeLa and KB cell lines demonstrated significant cytotoxicity, with IC50 values indicating potent activity against these cancer cell lines . This suggests that the compound may be a viable candidate for further development in cancer therapy. -

Antimicrobial Efficacy:

In vitro tests have shown that the compound exhibits inhibitory effects against several pathogenic bacteria, making it a potential candidate for treating infections caused by resistant strains.

Comparative Analysis

To understand the uniqueness of tetrahydro-2-(3-phenylpropyl)- compared to similar compounds, a comparative analysis was conducted:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Tetrahydro-2-(3-phenylpropyl)-, (2R)- | Anticancer (HeLa) | 9.7 |

| Tetrahydrofuran | Antimicrobial | Varies |

| 3-Phenylpropyl tetrahydrofuran | Cytotoxicity | 4.7 |

This table illustrates that while tetrahydro-2-(3-phenylpropyl)- shows promising anticancer properties, other related compounds also exhibit significant biological activities.

The mechanisms through which tetrahydro-2-(3-phenylpropyl)- exerts its biological effects include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation: It can act as a ligand for certain receptors, influencing downstream signaling cascades.

- Oxidative Stress Reduction: Some studies suggest that it may enhance antioxidant defenses within cells, contributing to its protective effects against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.